Oxidative Stability Index: Refined MSO Outlasts Refined High-Oleic Sunflower and Crude Jojoba by 1.35× and 7.16× Respectively
In a peer-reviewed head-to-head study using the Rancimat method at 110°C, refined meadowfoam seed oil achieved an OSI of 67.3 hours, exceeding refined high-oleic sunflower oil (49.8 hours) by 35% and crude jojoba oil (34.5 hours) by 95%. Crude MSO reached 246.9 hours—a 7.16-fold advantage over crude jojoba and more than an 18-fold advantage over soybean oil [1]. The unusually high OSI of crude MSO could not be attributed to tocopherol content, as refining did not significantly alter tocopherol levels yet substantially reduced stability, indicating a structural rather than antioxidant-driven stabilization mechanism [1].
| Evidence Dimension | Oxidative Stability Index (OSI, hours at 110°C) |
|---|---|
| Target Compound Data | Refined MSO: 67.3 h; Crude MSO: 246.9 h |
| Comparator Or Baseline | Refined high-oleic sunflower oil: 49.8 h; Crude jojoba oil: 34.5 h; Soybean oil (baseline): ~13.7 h |
| Quantified Difference | Refined MSO vs. refined HOSO: +35% (1.35×); Refined MSO vs. crude jojoba: +95% (1.95×); Crude MSO vs. crude jojoba: +616% (7.16×); Crude MSO vs. soybean oil: >18× |
| Conditions | OSI determined at 110°C via Rancimat oil oxidation analyzer; peer-reviewed USDA/ARS study |
Why This Matters
For procurement, an OSI more than double that of the next-best comparable natural oil directly translates to extended finished-product shelf life, reduced preservative loading, and lower risk of batch rejection due to oxidative rancidity during accelerated stability testing.
- [1] Isbell, T.A., Abbott, T.P., Carlson, K.D. (1999). Oxidative stability index of vegetable oils in binary mixtures with meadowfoam oil. Industrial Crops and Products, 9(2), 115–123. View Source
